molecular formula C10H7F3O2 B13491577 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanal

3-Oxo-3-[4-(trifluoromethyl)phenyl]propanal

Cat. No.: B13491577
M. Wt: 216.16 g/mol
InChI Key: LMMISZXEUUVEBR-UHFFFAOYSA-N
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Description

3-Oxo-3-[4-(trifluoromethyl)phenyl]propanal is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanal typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the propanal group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired product . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes steps for purification, such as distillation or recrystallization, to obtain the compound in its pure form. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-[4-(trifluoromethyl)phenyl]propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Oxo-3-[4-(trifluoromethyl)phenyl]propanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanal involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanal is unique due to its specific functional groups and their arrangement. The presence of both the trifluoromethyl and aldehyde groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

3-oxo-3-[4-(trifluoromethyl)phenyl]propanal

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-6-14/h1-4,6H,5H2

InChI Key

LMMISZXEUUVEBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC=O)C(F)(F)F

Origin of Product

United States

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